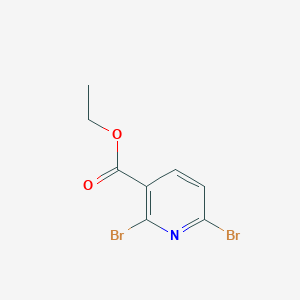
Ethyl 2,6-dibromonicotinate
説明
Molecular Structure Analysis
The molecular structure of Ethyl 2,6-dibromonicotinate is represented by the Inchi Code: 1S/C8H7Br2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 . The molecular weight of this compound is 308.96 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is 2-8°C .科学的研究の応用
Synthesis and Functionalization in Organic Chemistry
Ethyl 2,6-dibromonicotinate plays a significant role in organic synthesis. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, resulting in highly functionalized tetrahydropyridines. This reaction is catalyzed by organic phosphine and exhibits complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Moreover, it is employed in the synthesis of bis-cyclometalated platinum(II) complexes, which are significant for their photophysical properties (Fuertes et al., 2012).
Chemical Communication and Biological Studies
This compound derivatives have been studied in the context of chemical communication in the animal kingdom. For instance, in the mating behavior of certain ant species, closely related compounds play a critical role as components of sex pheromones (Castracani et al., 2008).
Catalysis and Polymerization Processes
This compound also finds application in catalysis and polymerization processes. A notable example is its use in ethylene polymerization, where it demonstrates "multisite-like" behavior in the presence of modified methylaluminoxane. This leads to polyethylenes with unique molecular-weight distributions (Semikolenova et al., 2017).
Retinoprotective Pharmacological Applications
In the pharmacological domain, derivatives of this compound, such as 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, have been investigated for their retinoprotective effects. They demonstrate potential in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).
Metabolite Analysis in Toxicology
In toxicological studies, this compound is relevant in the context of metabolite analysis. For example, ethyl glucuronide, a minor metabolite of ethanol, can be determined in biological samples for forensic purposes (Schmitt et al., 1995).
Safety and Hazards
The safety information for Ethyl 2,6-dibromonicotinate includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
ethyl 2,6-dibromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLOKPIKZLUYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%](/img/structure/B6341153.png)












